molecular formula C11H9NO2 B009092 5-Aminonaphthalene-2-carboxylic acid CAS No. 100184-66-5

5-Aminonaphthalene-2-carboxylic acid

Cat. No.: B009092
CAS No.: 100184-66-5
M. Wt: 187.19 g/mol
InChI Key: XVOBQVZYYPJXCK-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-2-carboxylic acid: is an organic compound with the molecular formula C₁₁H₉NO₂. It is a derivative of naphthalene, characterized by the presence of an amino group at the 5-position and a carboxylic acid group at the 2-position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Aminonaphthalene-2-carboxylic acid can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Nitro derivatives and other oxidized forms.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biomolecular Studies: The compound can be used in the study of biomolecular interactions and as a probe in fluorescence studies.

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Aminonaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds and participate in acid-base reactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-aminonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOBQVZYYPJXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298937
Record name 5-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100184-66-5
Record name 5-aminonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-amino-2-naphthoate (7.0 g, 0.0325 mol), dioxane (40 ml), and 1 N NaOH (39 mL) was stirred at room temperature for 16 hours. The dioxane was removed under reduced pressure, H2O (50 mL) was added, and the mixture was neutralized with acetic acid (2.23 mL). The resulting brown solid precipitate was collected by filtration to give the desired product (5.4 g, 89%), m.p. 231°-234° C.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
89%

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